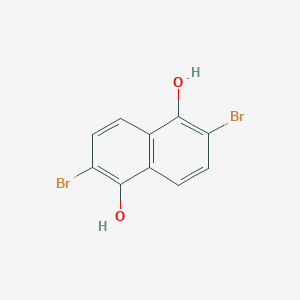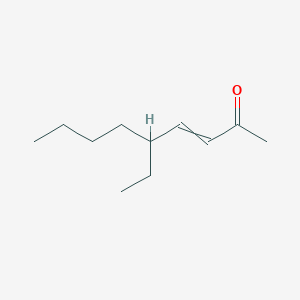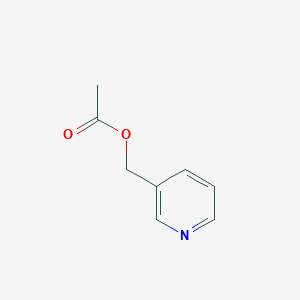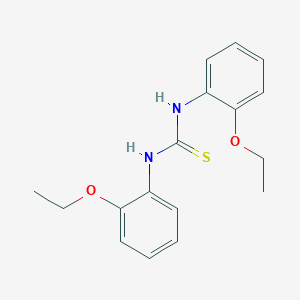
Thiourea, N,N'-bis(2-ethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N,N'-bis(2-ethoxyphenyl)-, also known as BUE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BUE is a white crystalline powder that is soluble in organic solvents and is commonly used as a ligand in coordination chemistry and catalysis.
Mecanismo De Acción
The mechanism of action of Thiourea, N,N'-bis(2-ethoxyphenyl)- is still not well understood, but it is believed to involve the formation of metal complexes with different metals. These metal complexes can then act as catalysts in various organic reactions. Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.
Efectos Bioquímicos Y Fisiológicos
Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit low toxicity and has no reported adverse effects on human health. However, Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit some biochemical and physiological effects. Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiourea, N,N'-bis(2-ethoxyphenyl)- has several advantages for use in lab experiments. Thiourea, N,N'-bis(2-ethoxyphenyl)- is easy to synthesize and has a high yield, making it readily available for use in various experiments. Thiourea, N,N'-bis(2-ethoxyphenyl)- is also stable and has a long shelf life, making it easy to store and transport. However, Thiourea, N,N'-bis(2-ethoxyphenyl)- has some limitations. Thiourea, N,N'-bis(2-ethoxyphenyl)- is relatively expensive compared to other ligands, which may limit its use in some experiments. Thiourea, N,N'-bis(2-ethoxyphenyl)- is also not readily available in large quantities, which may limit its use in industrial applications.
Direcciones Futuras
There are several future directions for research on Thiourea, N,N'-bis(2-ethoxyphenyl)-. One potential direction is to further investigate the mechanism of action of Thiourea, N,N'-bis(2-ethoxyphenyl)-. Understanding the mechanism of action may lead to the development of more efficient and selective catalysts. Another potential direction is to explore the potential applications of Thiourea, N,N'-bis(2-ethoxyphenyl)- in the field of medicine. Thiourea, N,N'-bis(2-ethoxyphenyl)- has been shown to exhibit antioxidant and anti-inflammatory activity, which may be beneficial in the treatment of various diseases. Finally, future research could focus on the synthesis of new derivatives of Thiourea, N,N'-bis(2-ethoxyphenyl)- with improved properties, such as increased stability or selectivity.
Métodos De Síntesis
Thiourea, N,N'-bis(2-ethoxyphenyl)- can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with thiourea in the presence of a catalytic amount of hydrochloric acid. The resulting product is then refluxed with 2-bromoethylbenzene to obtain Thiourea, N,N'-bis(2-ethoxyphenyl)-. The yield of this synthesis is generally high, and the purity of the product can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
Thiourea, N,N'-bis(2-ethoxyphenyl)- has been extensively studied for its potential applications in various fields. In coordination chemistry, Thiourea, N,N'-bis(2-ethoxyphenyl)- has been used as a ligand to form metal complexes with different metals such as copper, palladium, and platinum. These metal complexes have been shown to exhibit excellent catalytic activity in various organic reactions.
In addition to coordination chemistry, Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been used in the field of organic synthesis. Thiourea, N,N'-bis(2-ethoxyphenyl)- has been used as a reagent for the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. Thiourea, N,N'-bis(2-ethoxyphenyl)- has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the product.
Propiedades
Número CAS |
1756-44-1 |
|---|---|
Nombre del producto |
Thiourea, N,N'-bis(2-ethoxyphenyl)- |
Fórmula molecular |
C17H20N2O2S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1,3-bis(2-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H20N2O2S/c1-3-20-15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,22) |
Clave InChI |
JNYGERXLRVWVMQ-UHFFFAOYSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1NC(=NC2=CC=CC=C2OCC)S |
SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC |
SMILES canónico |
CCOC1=CC=CC=C1NC(=S)NC2=CC=CC=C2OCC |
Otros números CAS |
1756-44-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




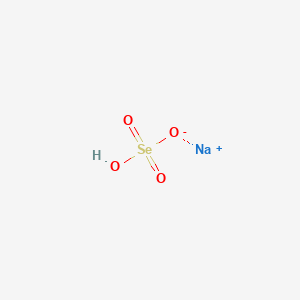
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
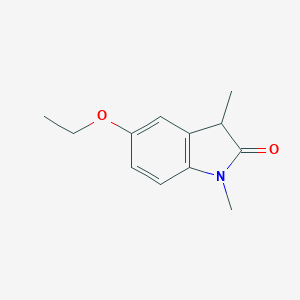
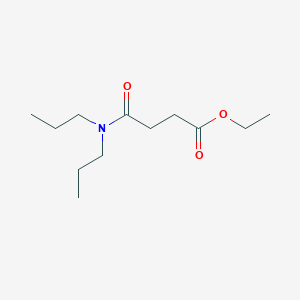
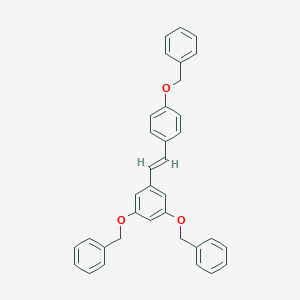
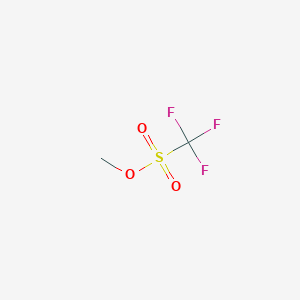
![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
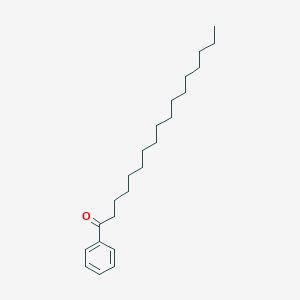
![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)

